molecular formula C25H27NO3 B11108951 ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate

ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate

Cat. No.: B11108951
M. Wt: 389.5 g/mol
InChI Key: RGAMJXFTRJQHBD-UHFFFAOYSA-N
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Description

Ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement, where a cyclohexane ring is fused to a naphthalene moiety, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the aminomethylation of a spirocyclic ketone precursor. The reaction conditions often include the use of primary amines and formaldehyde in the presence of an alcohol solvent such as methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to facilitate the Mannich reaction and subsequent steps. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups on the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4’-benzamido-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 1-benzamidospiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate

InChI

InChI=1S/C25H27NO3/c1-2-29-24(28)21-22(26-23(27)18-11-5-3-6-12-18)20-14-8-7-13-19(20)17-25(21)15-9-4-10-16-25/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3,(H,26,27)

InChI Key

RGAMJXFTRJQHBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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